molecular formula C15H11ClF3N3 B1680103 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole CAS No. 150493-34-8

2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole

Cat. No. B1680103
M. Wt: 325.71 g/mol
InChI Key: GXQCVUZORDAARJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include the role or potential uses of the compound based on its structure and functional groups.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions.



Physical And Chemical Properties Analysis

This involves studying the properties of the compound like its melting point, boiling point, solubility, stability, etc. It also involves studying its chemical properties like its acidity or basicity, reactivity, etc.


Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antibacterial and Antifungal Properties : Research has demonstrated the synthesis of various benzimidazole compounds, including derivatives similar to 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole, for potential antibacterial and antifungal applications. These compounds have been evaluated against different strains of bacteria and fungi, exploring the structure-activity relationships to determine their effectiveness (Vlaović et al., 1992).

Synthesis and Applications in Chemistry

  • Chemical Synthesis and Derivative Formation : The compound's versatility is highlighted in its use in creating various chemical derivatives. For instance, its use in the formation of 3-amino-1,2,4-triazines and its role in the synthesis of trisubstituted imidazoles have been explored. These processes are crucial in the development of new chemical entities for diverse applications, including pharmaceuticals (Pozharskii et al., 1992); (Zaman et al., 2005).

Antiviral Research

  • Antiviral Research : The benzimidazole derivatives have shown promise in antiviral research, particularly in the synthesis of benzimidazole ribonucleosides. These compounds have been evaluated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus, highlighting the potential for developing new antiviral agents (Zou et al., 1996).

Dye and Pigment Industry

  • Dye and Pigment Synthesis : The compound is also relevant in the dye and pigment industry. Its derivatives have been used in the synthesis of novel phenylazopyrimidone dyes, demonstrating its applicability in colorant synthesis and potentially in textile industries (Karcı & Demirçalı, 2006).

Crystallography and Molecular Interactions

  • Crystal Structure and Molecular Interactions : The structural aspects of benzimidazole compounds, including those similar to 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole, have been studied in crystallography. These studies provide valuable insights into their molecular interactions, which arecrucial for understanding their potential applications in various fields, such as material science and pharmaceuticals (Karayel et al., 2015).

Anticancer Research

  • Antitumor Properties : The derivatives of benzimidazole have been explored for their antitumor properties. Studies have shown that some benzothiazoles, which are structurally similar to benzimidazoles, exhibit selective and potent antitumor activities, potentially leading to the development of new cancer therapies (Bradshaw et al., 2002).

Antiallergic Activity

  • Potential in Antiallergic Medication : Some acidic derivatives of benzimidazole compounds have shown promising results in antiallergic activity studies. This highlights the potential use of these compounds in developing new medications for allergic reactions (Wade et al., 1983).

Safety And Hazards

This involves studying the toxicity of the compound and any hazards associated with its use. It includes studying its impact on human health and the environment.


Future Directions

This involves predicting future research directions based on the current knowledge about the compound. It could involve suggesting further studies to fully understand its properties or potential applications.


properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQCVUZORDAARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164561
Record name 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole

CAS RN

150493-34-8
Record name 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150493348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice cooled solution of 2-(4-chlorobenzylamino)-5-trifluoromethylaniline hydrochloride (6.74 g, 20 mmol) in DMF (100 ml) and triethylamine (2.8 ml) was added cyanogen bromide (2.75 g, 26 mmol). The ice bath was removed after two hours and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with water and neutralized with an aqueous solution of sodium carbonate (5%). The product was filtered off and purified with activated charcoal and crystallization from ethanol. Yield 2.93 g (45%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-chlorobenzylamino)-5-trifluoromethylaniline hydrochloride
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Meller, P Christophersen, J Drejer… - Neurological …, 1995 - Taylor & Francis
Included in the sequence of events leading to neuronal death in ischemic tissue following stroke is an excessive and toxic rise in the intracellular Ca2+-concentration, predominantly …
Number of citations: 25 www.tandfonline.com

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